Cas no 2228260-45-3 (3,3-difluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)cyclobutan-1-amine)

3,3-Difluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)cyclobutan-1-amine is a fluorinated cyclobutylamine derivative featuring a 1,2,3-triazole moiety. Its unique structure, combining a difluorinated cyclobutane ring with a methyl-substituted triazole, offers potential advantages in medicinal chemistry and agrochemical applications. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the triazole group provides opportunities for further functionalization via click chemistry. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its rigid cyclobutane scaffold can contribute to improved binding selectivity in target interactions.
3,3-difluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)cyclobutan-1-amine structure
2228260-45-3 structure
Product Name:3,3-difluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)cyclobutan-1-amine
CAS No:2228260-45-3
MF:C7H10F2N4
MW:188.177907466888
CID:6183222
PubChem ID:139507405
Update Time:2025-06-14

3,3-difluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)cyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)cyclobutan-1-amine
    • 3,3-Difluoro-1-(3-methyltriazol-4-yl)cyclobutan-1-amine
    • 2228260-45-3
    • EN300-1952175
    • SZBCISPDYOOCPH-UHFFFAOYSA-N
    • SCHEMBL21378266
    • Inchi: 1S/C7H10F2N4/c1-13-5(2-11-12-13)6(10)3-7(8,9)4-6/h2H,3-4,10H2,1H3
    • InChI Key: SZBCISPDYOOCPH-UHFFFAOYSA-N
    • SMILES: FC1(CC(C2=CN=NN2C)(C1)N)F

Computed Properties

  • Exact Mass: 188.08735266g/mol
  • Monoisotopic Mass: 188.08735266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 56.7Ų

3,3-difluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)cyclobutan-1-amine Pricemore >>

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Additional information on 3,3-difluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)cyclobutan-1-amine

Research Brief on 3,3-Difluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)cyclobutan-1-amine (CAS: 2228260-45-3)

In recent years, the compound 3,3-difluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)cyclobutan-1-amine (CAS: 2228260-45-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a difluorinated cyclobutane ring and a 1,2,3-triazole moiety, has shown promising potential in drug discovery and development. The presence of fluorine atoms and the triazole ring enhances its metabolic stability and binding affinity, making it a valuable scaffold for medicinal chemistry applications.

Recent studies have focused on the synthesis and pharmacological evaluation of this compound, particularly in the context of central nervous system (CNS) disorders and infectious diseases. Researchers have employed advanced synthetic methodologies, such as click chemistry and fluorination techniques, to optimize the yield and purity of 3,3-difluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)cyclobutan-1-amine. These efforts have been complemented by computational modeling studies to predict its pharmacokinetic and pharmacodynamic properties.

One of the key findings from recent research is the compound's ability to modulate specific neurotransmitter receptors, suggesting its potential as a therapeutic agent for neurological conditions. In vitro and in vivo studies have demonstrated its efficacy in animal models of depression and anxiety, with a favorable safety profile. Additionally, its antimicrobial activity against drug-resistant bacterial strains has been investigated, highlighting its versatility as a lead compound for multiple therapeutic areas.

The mechanistic insights into the compound's action have been elucidated through structural-activity relationship (SAR) studies. These studies reveal that the difluorocyclobutane ring contributes to the molecule's rigidity and lipophilicity, while the triazole moiety facilitates interactions with biological targets. Such findings are instrumental in guiding the design of derivatives with improved potency and selectivity.

Despite these advancements, challenges remain in the clinical translation of 3,3-difluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)cyclobutan-1-amine. Issues such as scalability of synthesis, formulation stability, and long-term toxicity need to be addressed in future research. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the development of this compound into a viable therapeutic option.

In conclusion, 3,3-difluoro-1-(1-methyl-1H-1,2,3-triazol-5-yl)cyclobutan-1-amine represents a promising candidate in the realm of chemical biology and drug discovery. Its unique structural attributes and broad pharmacological potential underscore the importance of continued research in this area. Future studies should focus on optimizing its properties and exploring its applications in unmet medical needs.

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